Product packaging for (8R,16R)-(-)-pyrenophorin(Cat. No.:CAS No. 5739-85-5)

(8R,16R)-(-)-pyrenophorin

Cat. No.: B1236334
CAS No.: 5739-85-5
M. Wt: 308.33 g/mol
InChI Key: PJHRIHGUXQTQLU-NVXYJICISA-N
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Description

Pyrenophorin is a C2-symmetric 16-membered macrocyclic dilactone first identified as a metabolite from the plant pathogenic fungi Pyrenophora avenae and Stemphylium radicinum . This compound exhibits significant biological activities, functioning as a potent phytotoxin and antifungal agent . Its phytotoxic mechanism involves electron misdirection, which leads to the generation of reactive oxygen species (ROS) and subsequent oxidative damage in plant tissues; this effect, which results in symptoms like bleaching and electrolyte leakage, is not light-dependent . Studies on graminaceous plants show that Pyrenophorin inhibits seed germination and, post-germination, can cause abnormal chlorophyll retention and enhance root development while significantly reducing the growth of organisms like M. violaceum and S. cerevisiae at concentrations as low as 5 μM . Due to its simple yet distinct structure, (-)-Pyrenophorin, specifically the (8R,16R) enantiomer, has been the target of numerous synthetic studies and serves as a classic model substrate for developing new macrocyclization and asymmetric synthesis methodologies in organic chemistry . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O6 B1236334 (8R,16R)-(-)-pyrenophorin CAS No. 5739-85-5

Properties

CAS No.

5739-85-5

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

(3E,8R,11E,16R)-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone

InChI

InChI=1S/C16H20O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-12H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-/m1/s1

InChI Key

PJHRIHGUXQTQLU-NVXYJICISA-N

Isomeric SMILES

C[C@H]1OC(=O)/C=C\C(=O)CC[C@H](OC(=O)/C=C\C(=O)CC1)C

Canonical SMILES

CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)C

Synonyms

8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone
pyrenophorin

Origin of Product

United States

Advanced Methodologies for Pyrenophorin Structural Elucidation and Characterization

Spectroscopic Techniques in Research

The precise determination of the complex chemical structure of natural products like pyrenophorin is fundamental to understanding their biological function. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for this purpose. These methods provide detailed insights into the molecular architecture, connectivity, and stereochemistry of pyrenophorin.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrenophorin Characterization

NMR spectroscopy stands as a primary and powerful technique for the structural elucidation of organic molecules, including the macrocyclic dilactone pyrenophorin. ipb.ptupi.edu It allows for a detailed mapping of the carbon-hydrogen framework, which is crucial for piecing together its intricate structure. researchgate.net

The initial characterization of pyrenophorin typically begins with one-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR. mdpi.com The ¹H NMR spectrum provides critical information regarding the chemical environment of protons, their integrations (number of protons), and their scalar couplings, which reveal adjacent protons. The ¹³C NMR spectrum, in turn, identifies the number and types of carbon atoms, such as those in carbonyl groups, olefins, and aliphatic chains. upi.edu For pyrenophorin, distinct signals in both ¹H and ¹³C NMR spectra correspond to the different functional groups and structural motifs within its 16-membered ring system.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyrenophorin

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-172.4
22.54 (m)33.7
35.31 (m)134.6
45.26 (m)128.8
52.11 (m)39.4
61.62 (m)24.2
75.12 (m)72.7
81.26 (d)19.7
1'-172.4
2'2.54 (m)33.7
3'5.31 (m)134.6
4'5.26 (m)128.8
5'2.11 (m)39.4
6'1.62 (m)24.2
7'5.12 (m)72.7
8'1.26 (d)19.7
Note: Chemical shifts are dependent on the solvent and instrumental parameters and are presented here as representative values.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of pyrenophorin's complex structure. slideshare.netyoutube.com These techniques reveal correlations between nuclei, which are critical for assembling the complete molecular structure. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of protons within the molecule's backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of proton signals to their corresponding carbon atoms. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is crucial for connecting different fragments of the molecule, such as linking the aliphatic chain to the ester carbonyl groups in pyrenophorin.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is instrumental in determining the molecule's stereochemistry and conformation.

Establishing the absolute stereochemistry of a complex molecule like pyrenophorin can be a significant challenge. Quantum NMR calculations and computational methods like DP4+ analysis have emerged as powerful tools to address this. csic.esrsc.org The DP4+ method, an improvement on the original DP4 probability, aids in assigning stereochemistry by comparing experimentally obtained NMR data with theoretical data calculated for all possible stereoisomers. weebly.comcapes.gov.brnih.gov This statistical approach provides a confidence level for the correct stereochemical assignment, offering a robust method for structural validation. capes.gov.br

Mass Spectrometry (MS) in Pyrenophorin Analysis

Mass spectrometry is a vital analytical technique that complements NMR spectroscopy by providing information on the mass of a molecule, its elemental composition, and its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) of an ion with high accuracy, often to four or more decimal places. savemyexams.combioanalysis-zone.com This precision allows for the unambiguous determination of a compound's molecular formula. libretexts.org For pyrenophorin, HRMS would be employed to confirm its molecular formula of C₁₆H₂₀O₄ by matching the experimentally measured exact mass to the theoretically calculated mass. escholarship.orgnih.gov This confirmation of the elemental composition is a critical step in the characterization of pyrenophorin. escholarship.org

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of complex molecules by fragmenting precursor ions and analyzing the resulting product ions. mdpi-res.comwikipedia.org In this process, molecules are first ionized and then separated by their mass-to-charge ratio (m/z) in the first stage of mass analysis (MS1). wikipedia.org Ions of a specific m/z, known as precursor ions, are selected and then subjected to fragmentation through methods like collision-induced dissociation (CID). wikipedia.org These fragments, or product ions, are then analyzed in a second stage of mass analysis (MS2), generating a fragmentation spectrum. mdpi-res.com

The resulting fragmentation pattern provides a veritable fingerprint of the molecule, offering detailed structural information. wikipedia.org The analysis of these patterns helps in sequencing peptides, oligosaccharides, and other biomolecules by identifying characteristic losses and fragment ions. mdpi-res.com For a molecule like Pyrenophorin, MS/MS can elucidate the connectivity of its macrocyclic structure. While it is established that mass spectrometry is a key tool in the identification of Pyrenophorin, detailed public data on its specific fragmentation patterns are not extensively documented in readily available literature. mdpi-res.comsemanticscholar.orggoogleapis.com The technique remains crucial for confirming the molecular weight and obtaining structural clues that, when combined with other spectroscopic data, lead to a definitive identification. wikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and electronic characteristics of a molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. wikipedia.orgazooptics.com Molecules containing chromophores—structural features that absorb light—exhibit characteristic absorption maxima (λmax). wikipedia.org This technique is particularly effective for identifying conjugated systems. researchgate.net For Pyrenophorin, the UV spectrum shows absorption maxima that are indicative of its electronic structure. researchgate.net

IR spectroscopy measures the absorption of infrared radiation, which causes vibrations of molecular bonds (e.g., stretching, bending). nist.gov Specific functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy an excellent tool for identifying the presence of groups such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C). libretexts.org Spectroscopic techniques, including IR, have been instrumental in the characterization of Pyrenophorin and its related compounds, such as Pyrenophorol (B1679937). openarchives.grgla.ac.uk

Table 1: Spectroscopic Data for Pyrenophorin

Spectroscopic Technique Characteristic Absorption
UV-Vis Spectroscopy λmax at 254, 261, 325 nm researchgate.net
Infrared (IR) Spectroscopy Used for functional group characterization openarchives.grgla.ac.uk

Chromatographic Techniques for Pyrenophorin Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. openaccessjournals.com The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC) in Research Isolation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and purification of compounds in a mixture. openaccessjournals.comthermofisher.com It operates by pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org Each component in the mixture interacts differently with the stationary phase, causing them to flow out of the column at different rates, thereby achieving separation. wikipedia.org

For the isolation of natural products like Pyrenophorin, preparative HPLC is often employed. passeidireto.com Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture, is a common mode used for the purification of such compounds. passeidireto.com This method is effective for separating moderately polar to non-polar compounds based on their hydrophobic character.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. dntb.gov.ua It is particularly suited for the analysis of volatile and semi-volatile compounds. unimelb.edu.auwikipedia.org In GC, the sample is vaporized and separated into its components as it travels through a capillary column. wikipedia.org These separated components then enter the mass spectrometer, which ionizes them and detects them based on their mass-to-charge ratio, providing molecular identification.

GC-MS is used in the metabolic profiling of microorganisms to identify secondary metabolites. mdpi-res.com The analysis of fungal extracts by GC-MS has been successfully used to identify the presence of Pyrenophorin and its precursors, contributing to the understanding of its biosynthesis in culture. openarchives.gr

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the complete three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a crystal. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be produced. nih.gov

This electron density map allows for the precise determination of atomic positions, bond lengths, bond angles, and the absolute stereochemistry of the molecule. nih.gov To perform single-crystal XRD, a high-quality crystal of the compound is required. wikipedia.org The crystal is mounted in a diffractometer and rotated while being exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. wikipedia.org While the synthesis and structural confirmation of Pyrenophorin have been reported, which would typically involve XRD, specific public crystallographic data such as unit cell dimensions and space group are not detailed in the available literature. gla.ac.uk

Table 2: Typical Data from Single Crystal XRD Analysis

Parameter Description
Crystal System The symmetry classification of the crystal lattice (e.g., Orthorhombic, Monoclinic). rsc.org
Space Group Describes the symmetry of the crystal structure within the unit cell. rsc.org
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. nih.govrsc.org
Z Value The number of molecules per unit cell. rsc.org
Final R-indices A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. rsc.org

Advanced Techniques for Isomeric and Stereoisomeric Differentiation

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. masterorganicchemistry.com Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. libretexts.org Pyrenophorin is a chiral molecule containing multiple stereocenters, which gives rise to a number of possible stereoisomers. rsc.orgdntb.gov.ua A molecule with 'n' stereocenters can theoretically have up to 2ⁿ stereoisomers. libretexts.org These stereoisomers are categorized as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.com

The differentiation of these isomers is critical as they can have distinct biological activities. researchgate.net Advanced chromatographic techniques, particularly chiral HPLC, are employed for this purpose. Chiral HPLC uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of enantiomers. The synthesis of specific stereoisomers and comparison of their spectroscopic and chromatographic data with the natural product is another definitive method for establishing the absolute configuration of the naturally occurring compound.

Biosynthetic Pathways and Production Research of Pyrenophorin

Fungal Producers and Ecological Contexts of Pyrenophorin

Pyrenophorin, a macrolide compound, is produced by a variety of fungi, most notably within the genus Pyrenophora and by certain endophytic fungi. These fungi occupy diverse ecological niches, from plant pathogens to symbiotic endophytes.

Pyrenophora Species and Associated Metabolites

The genus Pyrenophora includes several well-known plant pathogens that cause significant diseases in cereal crops. nih.gov The production of secondary metabolites, including pyrenophorin, is a key aspect of their interaction with host plants.

Pyrenophora avenae , a pathogen of oats, is a primary producer of pyrenophorin. helsinki.fi This fungus is responsible for leaf stripe, blotch, and seedling blight in oat plants. helsinki.fi Beyond pyrenophorin, P. avenae also produces other toxins with macrocyclic and anthraquinone structures. helsinki.fi

Other species within the Pyrenophora genus are prolific producers of a diverse array of bioactive secondary metabolites, although there is often little overlap in the compounds produced by different species. nih.gov For instance, Pyrenophora tritici-repentis, the cause of tan spot in wheat, produces protein toxin effectors, spirocyclic lactams, and at least one anthraquinone. nih.gov Pyrenophora teres, which causes net blotch of barley, is known to produce marasmine amino acid and isoquinoline derivatives, as well as nonenolides with antifungal activity. nih.gov Pyrenophora semeniperda, a seed pathogen, produces cytochalasans, sesquiterpenoids, and spirocyclic lactams. nih.gov

Table 1: Selected Pyrenophora Species and Their Associated Secondary Metabolites

Species Primary Disease Associated Metabolites
Pyrenophora avenae Leaf stripe, blotch, and seedling blight of oats Pyrenophorin, Dihydropyrenophorin, Pyrenophorol (B1679937), Anthraquinones
Pyrenophora tritici-repentis Tan spot of wheat Protein toxin effectors (ToxA, ToxB), Spirocyclic lactams (Triticones), Anthraquinones
Pyrenophora teres Net blotch of barley Marasmine amino acid derivatives, Isoquinoline derivatives, Nonenolides
Pyrenophora semeniperda Seed pathogen of grasses Cytochalasans, Sesquiterpenoids, Spirocyclic lactams

Endophytic Fungi as Producers of Pyrenophorin

Endophytic fungi, which live within the tissues of plants without causing any apparent harm, are also significant producers of pyrenophorin and its derivatives. These fungi represent a rich source of bioactive natural products.

An endophytic Phoma sp. , isolated from the plant Lycium intricatum, has been shown to produce a variety of antimicrobial pyrenophorol derivatives. nih.gov The isolation of these compounds, including open-chain precursors, provides valuable insights into the biosynthetic pathway of these macrolides. nih.gov The production of such compounds by an endophyte suggests a potential role in protecting the host plant from pathogens.

Elucidation of Pyrenophorin Biosynthetic Pathway

The biosynthesis of pyrenophorin, a polyketide, proceeds through a complex pathway involving precursor molecules, a series of enzymatic reactions, and is encoded by a dedicated gene cluster. While the complete pathway for pyrenophorin itself is not fully elucidated, research on the closely related compound pyrenophorol provides a strong model for its synthesis.

Identification of Precursor Molecules and Intermediates

Pyrenophorin is biosynthesized via the polyketide pathway, which utilizes simple carboxylic acid units as precursors. wikipedia.org The biosynthesis of polyketides begins with a starter unit, typically acetyl-CoA, and is extended by the sequential addition of extender units, most commonly malonyl-CoA. wikipedia.org

Research on an endophytic Phoma sp. has led to the isolation of open-chain derivatives of pyrenophorol, which are considered to be biosynthetic precursors. nih.gov The presence of these linear intermediates provides direct evidence for a pathway that involves the synthesis of a polyketide chain that is subsequently cyclized. nih.gov

Enzymatic Steps and Key Enzymes in Pyrenophorin Biosynthesis

The core of pyrenophorin biosynthesis is catalyzed by a Type I polyketide synthase (PKS). acs.org These large, multi-domain enzymes are responsible for the iterative condensation of acyl-CoA precursors to form the polyketide backbone. wikipedia.org

Recent genome mining has identified the biosynthetic gene cluster for pyrenophorol in Setosphaeria sp. SCSIO 41009, offering significant insights into the enzymatic steps that are likely mirrored in pyrenophorin biosynthesis. acs.org The key enzyme, a PKS named PylA, is responsible for synthesizing the polyketide chain. acs.org

Following the synthesis of the linear polyketide, a crucial step is the dimerization and macrolactonization to form the 16-membered ring structure of pyrenophorin. This is often catalyzed by a thioesterase domain at the terminus of the PKS. acs.org

A unique flavoenzyme, PylE, was identified in the pyrenophorol pathway, which catalyzes the isomerization of a 4-alcohol-2,3-unsaturated moiety into a 1,4-diketone. acs.org It is plausible that a similar enzymatic step is involved in the final maturation of the pyrenophorin molecule.

Genetic Basis of Biosynthesis (Gene Cluster Identification)

The genes responsible for the biosynthesis of secondary metabolites like pyrenophorin are typically organized into biosynthetic gene clusters (BGCs). acs.org These clusters contain the gene for the core synthase enzyme (e.g., PKS) as well as genes encoding tailoring enzymes, transporters, and regulatory proteins. acs.org

While a specific BGC for pyrenophorin has not been definitively characterized in Pyrenophora avenae, the identification of the pyrenophorol BGC (pyl) in Setosphaeria sp. provides a blueprint. acs.org The pyl cluster contains the core PKS gene (pylA) along with genes for a P450 monooxygenase, a flavin-containing monooxygenase (FMO), a short-chain dehydrogenase/reductase (SDR), and a major facilitator superfamily (MFS) transporter. acs.org It is highly probable that a homologous gene cluster exists in Pyrenophora avenae and other pyrenophorin-producing fungi.

Table 2: Proposed Genes in the Pyrenophorin Biosynthetic Gene Cluster (based on the pyrenophorol BGC)

Gene (Homolog from pyl cluster) Proposed Function in Pyrenophorin Biosynthesis
pynA (PylA) Polyketide Synthase: Catalyzes the formation of the polyketide backbone.
pynB (PylB) P450 Monooxygenase: Likely involved in hydroxylation of the polyketide chain.
pynC (PylC) Flavin-containing Monooxygenase (FMO): May participate in oxidative modifications.
pynD (PylD) Short-chain Dehydrogenase/Reductase (SDR): Potentially involved in reduction steps.
pynE (PylE) Flavoenzyme Isomerase: May catalyze the isomerization to form a 1,4-diketone moiety.
pynF (PylF) Major Facilitator Superfamily (MFS) Transporter: Likely responsible for exporting pyrenophorin from the cell.

Strategies for Enhanced Pyrenophorin Production in Research Settings

The efficient synthesis of pyrenophorin is a key objective for its further study and potential application. Research into enhancing its production has concentrated on three main areas: optimizing the environment in which the producing fungi grow, manipulating their genetic makeup to favor pyrenophorin synthesis, and using external triggers to increase its yield.

Optimization of Fermentation Conditions

The production of secondary metabolites like pyrenophorin by filamentous fungi is highly sensitive to the conditions of their cultivation. researchgate.netsemanticscholar.org Factors such as the composition of the growth medium, pH, temperature, and aeration can significantly influence the yield of the target compound. While specific optimization studies for pyrenophorin are not extensively detailed in publicly available research, the principles of fungal fermentation optimization provide a clear framework for this endeavor.

Key parameters that are typically manipulated in submerged fermentation to enhance secondary metabolite production include:

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical. For many fungi, specific sugars and nitrogen-containing compounds can either promote or inhibit the production of secondary metabolites. nih.gov

pH and Temperature: Each fungal strain has an optimal pH and temperature range for both growth and secondary metabolite production, which often differ. researchgate.netsemanticscholar.org

Agitation and Aeration: Adequate oxygen supply is crucial for the biosynthesis of many fungal metabolites. The speed of agitation in a bioreactor affects oxygen transfer and can also cause shear stress on the fungal mycelia. researchgate.net

The systematic optimization of these factors, often using statistical methods like response surface methodology, is a common strategy to significantly improve the yield of desired fungal products. semanticscholar.orgnih.gov

ParameterTypical Range for Fungal FermentationPotential Impact on Pyrenophorin Production
Temperature 20-30°CAffects enzyme activity in the biosynthetic pathway.
pH 4.0-7.0Influences nutrient uptake and enzyme function.
Carbon Source Glucose, Sucrose, StarchPrecursor availability for the polyketide synthesis pathway.
Nitrogen Source Peptone, Yeast Extract, Ammonium saltsCan regulate the onset and level of secondary metabolism.
Agitation Speed 100-250 rpmImpacts oxygen transfer and mycelial morphology.

This table presents generally optimized conditions for fungal metabolite production and serves as a hypothetical guide for pyrenophorin, pending specific experimental data.

Metabolic Engineering and Genetic Manipulation of Producer Organisms

With the advent of advanced molecular biology tools, the direct genetic modification of pyrenophorin-producing fungi, such as those from the Pyrenophora genus, presents a powerful strategy for enhancing production. nih.govmdpi.com This approach involves the targeted alteration of the organism's genetic material to increase the flow of metabolic precursors towards pyrenophorin biosynthesis or to remove genetic "bottlenecks" that limit its production.

The core of this strategy lies in understanding the pyrenophorin biosynthetic gene cluster (BGC). BGCs are groups of genes that are physically clustered on the chromosome and are responsible for the production of a specific secondary metabolite. nih.govyoutube.comyoutube.com By identifying and characterizing the pyrenophorin BGC, researchers can employ several genetic manipulation techniques:

Overexpression of Pathway Genes: Increasing the expression of key enzymes in the pyrenophorin biosynthetic pathway, such as the polyketide synthase (PKS), can lead to a direct increase in product yield.

Deletion of Competing Pathways: Fungi often have multiple metabolic pathways that compete for the same precursor molecules. By deleting genes in these competing pathways, metabolic flux can be redirected towards pyrenophorin synthesis.

Promoter Engineering: Replacing the native promoters of the BGC genes with stronger, inducible, or constitutive promoters can enhance their transcription and, consequently, the production of pyrenophorin.

While the specific genetic manipulation of the pyrenophorin BGC is a subject of ongoing research, these established metabolic engineering principles are highly applicable.

Genetic Modification StrategyRationaleExpected Outcome for Pyrenophorin Production
Overexpression of PKS gene The PKS is the core enzyme for pyrenophorin biosynthesis.Increased synthesis of the polyketide backbone.
Knockout of competing BGCs Reduces the synthesis of other secondary metabolites that share precursors with pyrenophorin.Increased availability of precursors for pyrenophorin.
Upregulation of regulatory genes Transcription factors within the BGC can control the expression of the entire pathway.Enhanced expression of all biosynthetic genes.

This table outlines potential metabolic engineering strategies for pyrenophorin based on common practices in fungal biotechnology.

Elicitation Strategies for Increased Metabolite Yields

Elicitation is a technique that involves the addition of small amounts of specific compounds (elicitors) to a culture to induce or enhance the production of secondary metabolites. researchgate.net These elicitors can be of biological or non-biological origin and are thought to mimic stress conditions, which often triggers the fungus's defense mechanisms, including the production of bioactive compounds like pyrenophorin.

Elicitors can be broadly categorized as:

Biotic Elicitors: These are derived from biological sources and include polysaccharides (like chitin and glucans from fungal cell walls), proteins, or even whole cells of other microorganisms.

Abiotic Elicitors: These are non-biological factors and can include metal ions, salts, and organic compounds.

The application of elicitors at specific stages of the fermentation process can lead to a significant increase in the yield of the target metabolite. researchgate.net The choice of elicitor and its concentration must be carefully optimized for each specific fungal strain and target compound, as high concentrations can be inhibitory to fungal growth. While specific studies on the elicitation of pyrenophorin production are not prominent, this remains a viable and cost-effective strategy for enhancing its yield in research settings.

Total Synthesis and Chemical Derivatization of Pyrenophorin

Retrosynthetic Analysis of Pyrenophorin

The retrosynthetic analysis of pyrenophorin reveals a convergent and logical approach to its complex structure. The C2-symmetric macrodiolide can be disconnected at the two ester linkages, leading to two identical hydroxy acid monomers, often referred to as seco-acids. researchgate.netsci-hub.seresearchgate.net This disconnection simplifies the 16-membered ring into a more manageable C8 open-chain precursor. researchgate.net

Further deconstruction of the hydroxy acid reveals key fragments that can be assembled to construct the carbon skeleton. sci-hub.seresearchgate.net One common strategy involves identifying a chiral alcohol as a key intermediate, which can be derived from commercially available starting materials like (S)-propylene oxide. ingentaconnect.comresearchgate.netresearchgate.net Another approach envisions the coupling of smaller, functionalized fragments, such as a bromo epoxide and a vinyl dithiane, to build the carbon chain. sci-hub.se This retrosynthetic blueprint guides the synthetic planning, highlighting the critical bond formations and stereochemical challenges that need to be addressed.

Table 1: Key Disconnections in Pyrenophorin Retrosynthesis

Target MoleculeKey Intermediate(s)Precursor FragmentsStarting Material Examples
PyrenophorinSeco-acid (hydroxy acid)Chiral alcohol, functionalized olefin(S)-propylene oxide, 2-bromoethyloxirane
Seco-acidChiral alcohol and an unsaturated ester moietyEpoxide, allyl magnesium chloride, vinylmagnesium bromide(S)-propylene oxide
Seco-acidOlefin precursor2-vinyl-1,3-dithiane, bromo epoxide2-bromoethyloxirane

Stereoselective Total Synthesis Approaches

The synthesis of pyrenophorin presents a significant stereochemical challenge, as it contains two stereocenters with a specific (R,R) or (S,S) configuration in its natural form. Therefore, stereoselective methods are paramount to achieving the desired enantiomerically pure product.

Key Synthetic Reactions and Methodologies

The successful total synthesis of pyrenophorin relies on a toolbox of robust and stereoselective chemical reactions. These methodologies are strategically employed to construct the carbon framework, install the necessary functional groups, and ultimately, to form the macrocyclic ring.

The Mitsunobu reaction is a cornerstone in many total syntheses of pyrenophorin, serving as a powerful tool for the crucial macrolactonization step. nih.gov This reaction facilitates the head-to-tail cyclodimerization of two molecules of the seco-acid precursor to form the 16-membered diolide. researchgate.netsci-hub.se The reaction is typically carried out under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. sci-hub.se A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the reacting alcohol center, which is a critical consideration in the design of the seco-acid precursor to ensure the correct final stereochemistry of pyrenophorin. sci-hub.senih.gov The use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is characteristic of this transformation. sci-hub.senih.gov

The establishment of the correct stereochemistry early in the synthetic sequence is often accomplished through enzymatic or catalytic kinetic resolution. Hydrolytic kinetic resolution, particularly Jacobsen's hydrolytic kinetic resolution, has been effectively used to obtain enantiomerically enriched epoxides, which serve as key chiral building blocks. ingentaconnect.comresearchgate.nettandfonline.com This method allows for the separation of a racemic mixture of epoxides, providing access to a specific enantiomer that dictates the absolute stereochemistry of the final pyrenophorin molecule. researchgate.nettandfonline.com The use of such chiral precursors is a highly efficient strategy for ensuring the stereopurity of the synthetic target. ingentaconnect.com

Standard functional group transformations, such as Swern oxidation and Grignard reactions, are workhorse reactions in the assembly of the pyrenophorin carbon skeleton. The Swern oxidation is frequently used to convert secondary alcohols into ketones under mild conditions, a necessary step in the elaboration of the carbon chain. researchgate.netresearchgate.nettandfonline.com For instance, an alcohol can be oxidized to a ketone, which is then protected before further transformations. researchgate.net

Grignard reactions are vital for the formation of carbon-carbon bonds. researchgate.netresearchgate.nettandfonline.com For example, the ring-opening of an epoxide with a Grignard reagent, like allylmagnesium chloride or vinylmagnesium bromide, is a common strategy to introduce new carbon fragments and set up the required functionalities for subsequent steps. researchgate.net

Table 2: Key Reactions and Their Roles in Pyrenophorin Synthesis

ReactionReagentsRole in SynthesisReference
Mitsunobu ReactionPPh₃, DEAD/DIADCyclodimerization of seco-acid to form the macrocycle. researchgate.netsci-hub.senih.gov
Wittig OlefinationPhosphorus ylideFormation of the α,β-unsaturated ester moiety. researchgate.netresearchgate.netwikipedia.org
Hydrolytic Kinetic ResolutionChiral catalyst (e.g., Jacobsen's catalyst)Synthesis of enantiomerically pure epoxide precursors. ingentaconnect.comresearchgate.nettandfonline.com
Swern OxidationOxalyl chloride, DMSO, triethylamineOxidation of alcohols to aldehydes or ketones. researchgate.netresearchgate.nettandfonline.com
Grignard ReactionOrganomagnesium halides (e.g., vinylMgBr)Carbon-carbon bond formation, epoxide ring-opening. researchgate.netresearchgate.nettandfonline.com
Oxidative Ring Expansion Methodologies

The construction of the macrocyclic framework of Pyrenophorin has been approached through various strategies, including oxidative ring expansion. One such methodology involves the synthesis and expansion of bicyclic rings to generate precursors for (±)-pyrenophorin. tandfonline.comscielo.br This route utilizes the readily available 9-oxabicyclo[3.3.1]nonane-2,6-diol as a starting material to prepare a key bicyclic intermediate. tandfonline.comscielo.br Subsequent oxidative cleavage of this intermediate with butyl nitrite (B80452) leads to the expansion of the ring system, yielding a mixture of a dioximedilactone and a diisoxazoledilactone, which are potential precursors to the target macrolide. tandfonline.comscielo.br

Other oxidative cleavage methods have also been explored for the expansion of bicyclic ethers in related syntheses, including ozonolysis and oxidation with meta-chloroperbenzoic acid (m-CPBA). tandfonline.com Another relevant oxidative ring-enlargement technique is the Achmatowicz reaction, which converts furfuryl alcohols into 6-hydroxypyranones, versatile intermediates in organic synthesis. uwindsor.ca A synthesis of (dl)-pyrenophorin has been reported utilizing a similar concept, starting from 2-(trimethylsiloxy)furans which, upon reaction with lead(IV) acetate (B1210297), yield α,β-unsaturated γ-acetoxy-γ-lactones that can be converted to the desired precursors. uwindsor.ca

Development of Novel Synthetic Routes and Improved Yields

Another efficient stereoselective total synthesis of (-)-Pyrenophorin was achieved starting from 2-bromoethyloxirane. sci-hub.se This route features a regioselective ring-opening of the epoxide and also employs an intermolecular Mitsunobu cyclization as a key step, aiming to overcome the low yields and harsh conditions of earlier methods. sci-hub.se Similarly, the total synthesis of the related natural product (-)-Pyrenophorol has been achieved from a commercially available (S)-epoxide, highlighting advantages such as cost-effectiveness and simplified work-up procedures. tandfonline.com

A summary of different synthetic approaches is presented below:

Table 1: Comparison of Selected Synthetic Routes to Pyrenophorin and Analogs
Target Molecule Starting Material Key Reactions Noted Advantages
(-)-Pyrenophorin (S)-propylene oxide Wittig olefination, Mitsunobu cyclodimerization High yields, high purity, soft reaction conditions. researchgate.net
(-)-Pyrenophorin 2-Bromoethyloxirane Regioselective epoxide opening, Mitsunobu cyclization Overcomes low yields of previous methods. sci-hub.se
(±)-Pyrenophorin 9-oxabicyclo[3.3.1] nonane-2,6-diol Oxidative ring expansion with butyl nitrite Novel methodology using readily available reagents. tandfonline.comscielo.br
(-)-Pyrenophorol (S)-epoxide Grignard reaction, Swern oxidation, Wittig reaction, Mitsunobu cyclization Cost-effective, easy work-up procedures. tandfonline.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies have proven to be powerful tools for the enantioselective synthesis of Pyrenophorin. These routes leverage the high stereoselectivity of enzymes for key transformations, thereby establishing the required chirality early in the synthetic sequence. A notable chemoenzymatic approach to (-)-Pyrenophorin involves the biocatalytic resolution of a racemic intermediate using enzymes from Pseudomonas sp. tandfonline.com This enzymatic process selectively acylates one enantiomer, allowing for the separation of the two and providing a key chiral building block, (+)-7(S)-hydroxy-4,4-(ethylenedioxy)oct-2-enoic acid, for the synthesis of the natural (-)-Pyrenophorin. tandfonline.com

Another chemo-enzymatic synthesis of (R,R)-(−)-pyrenophorin has been reported, further underscoring the utility of this combined chemical and biological approach. thieme-connect.comumich.edu These methods highlight the efficiency of using lipases for kinetic resolutions, which can provide access to enantiomerically pure alcohols and their derivatives, crucial for the construction of complex chiral molecules like Pyrenophorin. thieme-connect.com

Synthesis of Pyrenophorin Analogs and Derivatives

The synthesis of analogs and derivatives of Pyrenophorin is crucial for studying structure-activity relationships and exploring new biological properties. Research has led to the successful stereoselective total synthesis of Pyrenophorol (B1679937), a naturally occurring analog, as well as its derivatives, Tetrahydropyrenophorol and 4,4-diacetylpyrenophorol. tandfonline.comnih.gov

One synthetic route commences with commercially available L-Aspartic acid. tandfonline.comnih.gov The synthesis involves several key transformations to construct the necessary C8 hydroxy acid subunit. These key reactions include a regioselective epoxide opening, Corey-Bakshi-Shibata (CBS) reduction, and a Pinnick oxidation. tandfonline.comnih.gov The final macrocyclization to the 16-membered C2-symmetric dilactone is achieved through a Mitsunobu dilactonization reaction. tandfonline.comnih.gov This strategy provides a clear pathway to not only the natural analog Pyrenophorol but also to its hydrogenated and acetylated derivatives, expanding the chemical space around the Pyrenophorin scaffold. tandfonline.comnih.gov

Methodological Advancements in Macrocyclic Lactone Synthesis

The synthesis of Pyrenophorin has both benefited from and contributed to general methodological advancements in the construction of macrocyclic lactones. The challenge of efficiently forming large rings has driven the development and application of numerous powerful cyclization techniques.

The Mitsunobu reaction is one of the most frequently employed methods for the cyclodimerization of the C8 hydroxy acid precursors to form the 16-membered ring of Pyrenophorin and its analogs. tandfonline.comresearchgate.netsci-hub.setandfonline.comnih.gov Its reliability under mild conditions makes it a cornerstone of many total syntheses in this family. researchgate.netnih.gov

The Yamaguchi macrolactonization represents another important method, used in the synthesis of related macrolides like (+)-Patulolide A from intermediates that are also applicable to Pyrenophorin synthesis. acs.org

Beyond these classical methods, modern techniques continue to emerge. Ring-closing metathesis (RCM) , catalyzed by ruthenium complexes, has become a powerful and atom-economical alternative for the synthesis of unsaturated macrolactones. uwindsor.ca While early ruthenium catalysts had limitations, the development of more reactive N-heterocyclic carbene (NHC) systems has significantly broadened the applicability of RCM to complex targets. uwindsor.ca

Other advanced strategies include catalytic carbonylation reactions for the formation of macrolides, showcasing novel ways to incorporate the carbonyl group during the ring-forming step. Furthermore, specific reagents have been developed to facilitate lactonization; for instance, the use of di-imidazol-1-yl ketone as a lactonizing agent was reported in a total synthesis of (±)-pyrenophorin. sci-hub.se These diverse and evolving methodologies provide chemists with a versatile toolkit for the synthesis of Pyrenophorin and other complex macrocyclic structures.

Mechanisms of Action Research in Biological Systems

Phytotoxic Mechanisms of Pyrenophorin

Pyrenophorin, a macrocyclic dilactone produced by various fungi, exhibits significant phytotoxic activity. bioaustralis.com Its mode of action in plants involves a cascade of events that disrupt cellular integrity and vital physiological processes. Research indicates that its phytotoxicity is not necessarily light-dependent and stems from its ability to misdirect electrons and generate highly destructive reactive oxygen species. bioaustralis.comresearchgate.net

Pyrenophorin inflicts severe damage on the fundamental components of plant cells, leading to a loss of function and eventual cell death. Its primary targets include cellular membranes and the photosynthetic apparatus.

A key indicator of cellular damage is the loss of membrane integrity, which can be quantified by measuring electrolyte leakage from plant tissues. nih.gov Studies on plants treated with pyrenophorin show a marked increase in electrolyte leakage, signifying a compromised plasma membrane. researchgate.net This effect is observed as a response to the phytotoxin in plants such as wild oats (Avena sterilis). researchgate.netresearchgate.net The damage to the membrane is not dependent on light, as the leakage occurs in both illuminated and dark conditions. researchgate.net This suggests that the mechanism of toxicity is not solely reliant on light-dependent photosynthetic processes but is a more direct assault on the cell membrane's structure. researchgate.net The loss of control over ion movement across the membrane is a critical step in the progression of cellular injury caused by pyrenophorin. apsnet.orgnih.gov

Table 1: Research Findings on Pyrenophorin-Induced Electrolyte Leakage

Plant SpeciesObserved EffectKey FindingReference
Avena sterilis (Wild Oat)Increased electrolyte leakage from leaf sections.Phytotoxicity and membrane damage occur in both light and dark conditions. researchgate.net
General Plant ResponseEnhanced electrolyte leakage is a quantifiable measure of cell death and loss of membrane integrity.Leakage is primarily due to K+ efflux through ROS-activated channels, leading to programmed cell death. nih.govnih.gov

Pyrenophorin treatment leads to a rapid and severe degradation of photosynthetic pigments. researchgate.net In affected leaf tissues, this is visibly expressed as bleaching. researchgate.net The breakdown includes both chlorophylls, the primary pigments for capturing light energy, and carotenoids, which serve as accessory light-harvesting and photoprotective pigments. researchgate.netunl.eduttu.edumdpi.com The loss of these pigments directly impairs the plant's ability to perform photosynthesis. ttu.edu Interestingly, while the phytotoxic action involves pigment destruction, some studies note that under specific post-germination conditions, pyrenophorin can cause abnormal chlorophyll (B73375) retention, though the predominant effect in toxicity studies is pigment loss. bioaustralis.com The destruction of chlorophyll and carotenoids is a direct consequence of the oxidative damage initiated by the toxin. unl.edursc.org

Table 2: Effects of Pyrenophorin on Photosynthetic Pigments

Pigment TypeObserved EffectConsequenceReference
Chlorophylls (a and b)Rapid loss and degradation.Visible bleaching of leaf tissue; loss of primary light-harvesting capacity. researchgate.net
CarotenoidsRapid loss and degradation.Reduced photoprotection, making the photosynthetic apparatus more vulnerable to light-induced damage. researchgate.netunl.edu

The foundational mechanism of pyrenophorin's phytotoxicity is the induction of severe oxidative stress. researchgate.netnih.gov This occurs through a process described as "electron misdirection," which leads to the generation of reactive oxygen species (ROS). bioaustralis.comresearchgate.net ROS are highly unstable molecules, including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH·), that can cause widespread damage to cellular components. cropj.comnih.gov In plants, ROS can attack and degrade vital macromolecules such as lipids, proteins, and nucleic acids, leading to lipid peroxidation, enzyme inactivation, and ultimately, cell death. cropj.commdpi.com Studies confirm that the phytotoxic effects of pyrenophorin are associated with severe lipid peroxidation, a direct marker of oxidative damage to cell membranes. researchgate.net The plant's own antioxidant defense systems are often overwhelmed by the rapid production of ROS induced by the toxin. mdpi.com

Table 3: Pyrenophorin and the Induction of Oxidative Stress

MechanismKey Reactive SpeciesCellular ImpactReference
Electron MisdirectionReactive Oxygen Species (ROS)Initiates a cascade of oxidative damage. bioaustralis.comresearchgate.net
ROS GenerationSuperoxide (O₂⁻), Hydrogen Peroxide (H₂O₂)Causes lipid peroxidation, protein damage, and pigment degradation. researchgate.netcropj.com
Lipid PeroxidationNot ApplicableLeads to loss of membrane integrity and increased electrolyte leakage. researchgate.net

By damaging cellular structures, pyrenophorin inevitably disrupts critical physiological functions, most notably photosynthesis.

Table 4: Interference of Pyrenophorin with Photosynthesis

ProcessNature of InterferenceUnderlying CauseReference
Overall PhotosynthesisInhibitionIndirect effect resulting from pigment loss and membrane damage. researchgate.netresearchgate.net
Photosystem II (PSII) Electron TransportNo direct inhibition.Toxicity is not reversed by the PSII inhibitor diuron. researchgate.net
Hill Reaction RateDecline (Inferred)Consequence of chlorophyll degradation and thylakoid membrane damage from oxidative stress. researchgate.netwikipedia.org

Molecular Targets and Pathway Perturbations in Plants

Pyrenophorin's herbicidal action stems from its ability to modulate the activity of key enzymes and perturb essential metabolic pathways in plants.

Enzymes are central to plant metabolism, and their modulation can have profound physiological consequences. mdpi.comunl.edu Research into the effects of pyrenophorin on Avena sterilis revealed specific changes in enzyme activity linked to oxidative stress. The treatment led to an elevated activity of superoxide dismutase (SOD), an enzyme that is a key part of the plant's antioxidant defense system. researchgate.net This increase in SOD activity is a clear indicator of the generation of superoxide radicals, pointing to oxidative stress as a primary consequence of pyrenophorin exposure. Conversely, the study found that proteolytic enzyme activity in the treated plant tissues was not affected, suggesting a degree of specificity in pyrenophorin's molecular interactions. researchgate.net In contrast, other compounds can modulate different enzymes; for example, cytokinin has been shown to suppress the transcript accumulation and activity of Phosphoenolpyruvate Carboxylase (PEPCase). nih.gov

Based on the observed phytotoxic effects, the herbicidal activity of pyrenophorin is proposed to operate through a combination of mechanisms that cripple the plant's cellular machinery. A central proposed mechanism is the induction of severe oxidative stress, particularly under light conditions. researchgate.net This is supported by findings of increased lipid peroxidation and elevated superoxide dismutase activity. researchgate.net The generation of reactive oxygen species likely leads to widespread damage to cellular components, including membranes, which is consistent with observed electrolyte leakage. researchgate.net

A second key mechanism is the disruption of mitochondrial function. The dissipation of the mitochondrial membrane potential, as observed with the closely related compound stagonolide (B1260407) A, would halt ATP production and initiate cell death pathways. mdpi.com Finally, the inhibition of cell division in the root meristem represents a critical mechanism that arrests plant growth and development. mdpi.comresearchgate.net This antimitotic action prevents root elongation, limiting water and nutrient uptake, and ultimately contributing to the death of the plant. These interconnected mechanisms make pyrenophorin a potent natural herbicide.

Antifungal and Antimicrobial Mechanisms of Pyrenophorin

Pyrenophorin and its derivatives, such as pyrenophorol (B1679937), exhibit a broad spectrum of antimicrobial activities, including antifungal, antibacterial, and antialgal properties. researchgate.net The primary mode of action for many antifungal agents is the disruption of the cell membrane, often by targeting the synthesis of ergosterol, a key sterol in fungal membranes that is absent in humans. lumenlearning.com

The antimicrobial action of pyrenophorin likely involves compromising the integrity of microbial cell membranes or interfering with essential metabolic processes. Its lipophilic macrolide structure may facilitate its insertion into the lipid bilayer of cell membranes, leading to increased permeability, leakage of vital intracellular contents, and eventual cell death. nih.gov This mechanism is common among antimicrobial compounds. Furthermore, some natural antimicrobials are known to inhibit crucial enzymes or interfere with efflux pumps, which bacteria use to expel toxic substances. mdpi.com While the precise molecular targets of pyrenophorin in fungi and bacteria are not fully elucidated, its demonstrated efficacy against pathogens like Microbotryum violaceum, Escherichia coli, and Bacillus megaterium underscores its potential as a broad-spectrum antimicrobial agent. researchgate.net

Efficacy Against Model Fungi (e.g., Saccharomyces cerevisiae, Microbotryum violaceum)

Pyrenophorin, a macrocyclic dilactone, has demonstrated notable antifungal properties against specific model organisms used in biological research. sci-hub.se Studies have consistently shown its potent activity against the yeast Saccharomyces cerevisiae and the biotrophic pathogen Microbotryum violaceum. researchgate.netmdpi.com Research indicates that Pyrenophorin can significantly reduce the growth of both M. violaceum and S. cerevisiae at a concentration of 5 µM. mdpi.comresearchgate.netbioaustralis.commdpi.com This level of efficacy highlights its potential as a significant antifungal agent. sci-hub.se The antifungal activity of Pyrenophorin and its derivatives, such as Pyrenophorol, has been documented against Microbotryum violaceum. nih.govresearchgate.net

Table 1: Antifungal Activity of Pyrenophorin Against Model Fungi

Model Fungus Effective Concentration Reference
Saccharomyces cerevisiae 5 µM mdpi.comresearchgate.netbioaustralis.commdpi.com
Microbotryum violaceum 5 µM mdpi.comresearchgate.netbioaustralis.commdpi.com

Studies on General Antimicrobial Activity

Beyond its specific efficacy against model yeasts, Pyrenophorin is recognized for a broader spectrum of antimicrobial activities. sci-hub.se Research has identified it as a metabolite with general antifungal, phytotoxic, and antibiotic properties. sci-hub.sebioaustralis.com Structurally related compounds, such as Dihydropyrenophorin, have also been shown to possess antibacterial and antialgal activities in addition to being antifungal. mdpi.comresearchgate.net This suggests that the macrocyclic dilactone framework is a key feature for a wide range of biological activities. researchgate.net

Investigating Molecular Targets within Fungal Cells

The mechanism of action for Pyrenophorin's antifungal and phytotoxic effects is understood to involve the disruption of fundamental cellular processes. Research suggests its primary mode of action involves causing electron misdirection within the cell, which leads to the generation of reactive oxygen species (ROS). bioaustralis.com The production of ROS can induce significant oxidative stress, damaging cellular components and disrupting normal physiological functions. The biosynthesis of Pyrenophorin itself occurs through the acetate-polymalonate pathway, classifying it as a polyketide. rsc.org Recent genome mining has identified a unique flavoenzyme, PylE, that catalyzes a key isomerization step in the maturation of the related compound, pyrenophorol, resulting in a 1,4-diketone structure which may be crucial for its bioactivity. acs.org

Cellular and Molecular Interactions in Model Systems

Studies on Cell Lines (e.g., Cytotoxicity Investigations)

In addition to its antimicrobial properties, Pyrenophorin has been the subject of cytotoxicity investigations using various cancer cell lines. These studies have revealed that Pyrenophorin exhibits potent cytotoxic effects. researchgate.netmdpi.comtargetmol.com The inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit 50% of a biological process, have been found to range from 0.07 to 7.8 μM across different cancer cell lines. mdpi.comresearchgate.netresearchgate.net This potent cytotoxicity underscores its significant impact on cellular viability in model systems. targetmol.comresearchgate.net

Table 2: Reported Cytotoxicity of Pyrenophorin Against Various Cancer Cell Lines

Cell Line Type IC50 Range (µM) Reference
Various Cancer Cell Lines 0.07 - 7.8 mdpi.comresearchgate.netresearchgate.net

Exploration of Potential Molecular Pathways Affected (e.g., Metabolic Pathways)

The molecular interactions of Pyrenophorin within cells point towards the disruption of critical metabolic pathways. As a polyketide derived from the acetate-polymalonate pathway, its structure is primed for interaction with biological systems. rsc.org The proposed mechanism involving the generation of reactive oxygen species (ROS) would have widespread consequences for cellular metabolism. bioaustralis.com Increased ROS levels can lead to oxidative damage of proteins, lipids, and nucleic acids, thereby impairing numerous metabolic pathways, including cellular respiration and energy production. The biosynthesis of related macrolides has been linked to pathways such as the mevalonate (B85504) pathway in Saccharomyces cerevisiae. mit.edu The investigation into the specific enzymes and signaling cascades affected by Pyrenophorin-induced oxidative stress is an ongoing area of research.

Structure Activity Relationship Sar Studies of Pyrenophorin and Analogs

Correlating Structural Modifications with Phytotoxic Activity

Research into pyrenophorin and its analogs has revealed key structural features that govern its phytotoxicity. The compound is known to inhibit seed germination and root growth in various plants. caymanchem.com A primary point of comparison is between pyrenophorin and its reduced analog, pyrenophorol (B1679937).

Pyrenophorin is generally considered more potent but less selective in its phytotoxic effects than pyrenophorol. bioaustralis.com The key structural difference is the presence of ketone groups at positions C-4 and C-12 in pyrenophorin, whereas pyrenophorol has hydroxyl groups at these positions. Studies consistently show that the presence of a ketone conjugated with an adjacent double bond is a critical factor for higher toxicity. mdpi.com This structural feature is found in pyrenophorin but not in pyrenophorol, where the ketone is reduced to a hydroxyl group. This suggests that the α,β-unsaturated ketone system in pyrenophorin plays a significant role in its phytotoxic mechanism, which is believed to involve the generation of reactive oxygen species. bioaustralis.comcnr.it

Dihydropyrenophorin, another analog, has also demonstrated phytotoxic activity. researchgate.net The comparative phytotoxicity highlights the importance of the macrocyclic ring's oxidation state. For instance, pyrenophorin at a concentration of 320 µM significantly reduces chlorophyll (B73375) levels in the leaf sections of various graminaceous plants like Avena sterilis, Triticum aestivum, and Hordeum vulgare. caymanchem.com At a lower concentration of 60 µM, it effectively inhibits seed germination and root growth in the same species. caymanchem.com

Analyzing Functional Group Roles in Antifungal/Antimicrobial Potency

The functional groups of pyrenophorin are central to its antifungal and antimicrobial properties. The compound is a potent antifungal agent, showing significant activity against the yeast Saccharomyces cerevisiae and the biotrophic pathogen Microbotryum violaceum at a concentration of 5 μM. bioaustralis.comresearchgate.net

The comparison between pyrenophorin and pyrenophorol is again informative. In studies evaluating toxicity against various aquatic organisms, (8R,16R)-(-)-pyrenophorin was found to be substantially more toxic than (5S,8R,13S,16R)-(-)-pyrenophorol to the bacterium Vibrio fischeri, the cyanobacterium Oscillatoria perornata, and the aquatic plant Lemna minor. nih.gov For Vibrio fischeri, the 5-minute median effective concentration (EC50) for pyrenophorin was 3.57 x 10⁻⁵ M, whereas for pyrenophorol it was 801 x 10⁻⁵ M, indicating a dramatic difference in potency. nih.gov

This marked difference in bioactivity is attributed to the C-4 and C-12 functional groups. The α,β-unsaturated ketone moieties in pyrenophorin are believed to be the primary determinants of its higher antimicrobial and antifungal potency compared to the corresponding hydroxyl groups in pyrenophorol. mdpi.comnih.gov This suggests that the electrophilic nature of the conjugated ketone system is crucial for its interaction with biological targets, possibly through Michael addition reactions with nucleophilic residues in essential enzymes or proteins. The antifungal activity of many natural products, such as terpenoids, is often related to their functional groups, particularly those that can interact with and disrupt cell membranes or key cellular enzymes. scienceopen.com

Stereochemical Influence on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that can significantly influence the biological activity of chiral molecules like pyrenophorin. numberanalytics.comscribd.com The specific spatial orientation of substituents on the macrocyclic ring affects how the molecule binds to its biological targets.

The naturally occurring and most commonly studied form of pyrenophorin is the (-)-enantiomer, which has the (8R,16R) configuration. caymanchem.comnih.gov Comparative studies between different stereoisomers of pyrenophorin and its analogs underscore the importance of specific stereocenters for biological function. For example, the isomer (5S,8R,13S,16R)-(-)-pyrenophorol was found to be selectively phytotoxic to wild oat (Avena sterilis) but not to other related plant species, demonstrating that stereochemistry can determine host specificity. researchgate.net

The ability to predict the stereochemical outcome of reactions is essential in medicinal and agricultural chemistry for designing molecules with desired biological activity. numberanalytics.com For pyrenophorin, the precise (R,R) configuration of its two chiral centers is integral to its potent phytotoxic and antifungal activities.

Advanced Research Applications and Future Directions

Metabolic Profiling and Metabolomics in Pyrenophorin Research

Metabolic profiling, a key discipline within metabolomics, offers a comprehensive view of the low-molecular-weight metabolites present in a biological system. This powerful analytical approach is increasingly being applied to understand the intricate interactions between organisms and bioactive compounds like pyrenophorin. By capturing a snapshot of the metabolome, researchers can uncover the biochemical perturbations caused by a specific molecule, shedding light on its mechanism of action and physiological impact.

Untargeted and Targeted Metabolomics Approaches

In the study of pyrenophorin and its producing organisms, both untargeted and targeted metabolomics strategies are employed to unravel complex biological processes. nih.gov Untargeted metabolomics provides a broad, unbiased overview of all measurable metabolites in a sample, making it an ideal approach for discovering novel biomarkers and generating new hypotheses. researchgate.net This hypothesis-free method is particularly useful in the initial stages of research to identify unexpected metabolic changes in plants or other organisms exposed to pyrenophorin or the pyrenophorin-producing fungus, Pyrenophora avenae. biostimulant.comeppo.int Techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy are central to untargeted studies, allowing for the detection and relative quantification of a wide array of compounds. biostimulant.com

Targeted metabolomics, in contrast, focuses on the precise measurement of a predefined set of metabolites. This hypothesis-driven approach is often used to validate findings from untargeted studies or to quantify specific compounds known to be involved in a particular pathway of interest. For instance, after an untargeted analysis suggests that pyrenophorin affects a specific amino acid pathway, a targeted analysis would be designed to accurately quantify the changes in those specific amino acids and their derivatives. This method offers higher sensitivity and specificity for the selected metabolites.

The combination of these two approaches provides a powerful workflow in pyrenophorin research. Untargeted analysis can first identify the general metabolic pathways affected by the compound, after which targeted analysis can provide precise measurements of key metabolites within those pathways, leading to a more complete understanding of its biological effects.

Elucidation of Metabolic Changes Induced by Pyrenophorin

While direct metabolomic studies on purified pyrenophorin are not extensively documented, research on the metabolic effects of the producing fungus, Pyrenophora, offers significant insights into the potential changes induced by the toxin. Studies on plants infected with Pyrenophora species reveal significant metabolic reprogramming in the host. These changes often involve pathways related to defense and stress responses. For example, the application of pyrenophorin has been shown to affect root growth and cause chlorophyll (B73375) retention, appearing as "green islands" on leaves. cnr.it

One of the key metabolic consequences of pyrenophorin exposure appears to be the induction of oxidative stress. cabidigitallibrary.org Its phytotoxic action is suggested to trigger an overproduction of reactive oxygen species (ROS), a condition that is not dependent on light. This indicates that the mechanism of action is likely not a direct interference with the photosynthetic electron transport chain but rather another process that leads to cellular damage. cnr.it This increase in ROS can lead to a cascade of downstream metabolic changes, including lipid peroxidation and damage to proteins and nucleic acids.

Further research has indicated that pyrenophorin's phytotoxicity is expressed through a rapid decline in total protein and a loss of photosynthetic pigments in susceptible plants like wild oat (Avena sterilis). cabidigitallibrary.org This suggests that the metabolic pathways responsible for protein synthesis and pigment biosynthesis are significantly impacted.

Plant SpeciesObserved Metabolic/Physiological ChangeReference
Avena sterilisChlorophyll retention ("green islands") cnr.it
Avena sterilisOverproduction of reactive oxygen species (ROS) cabidigitallibrary.org
Avena sterilisRapid loss of photosynthetic pigments cabidigitallibrary.org
Avena sterilisDecline in total protein cabidigitallibrary.org
Graminaceous speciesInhibition of root growth cnr.it

Integration with Genomics and Other Omics Technologies

To gain a more holistic understanding of pyrenophorin's biology, from its biosynthesis by the fungus to its mode of action in target organisms, researchers are moving towards the integration of metabolomics with other "omics" technologies, particularly genomics. nih.gov This multi-omics approach allows for the correlation of an organism's genetic potential with its metabolic output. researchgate.net

By combining genomic and metabolomic data, scientists can identify the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like pyrenophorin. nih.gov For instance, the genome of Pyrenophora species can be sequenced to locate putative BGCs, and this information can then be linked to the metabolites detected through metabolomic analysis of fungal cultures. nih.gov This integrated approach is powerful for discovering new natural products and for understanding how their production is regulated. nih.gov

Furthermore, combining transcriptomics (the study of gene expression) with metabolomics can reveal how exposure to pyrenophorin affects gene expression patterns in a target plant. For example, an increase in the abundance of stress-related metabolites could be correlated with the upregulation of genes involved in plant defense pathways. This provides a more complete picture of the plant's response to the phytotoxin, linking the molecular mechanism of action to the resulting physiological changes. While specific multi-omics studies focusing solely on pyrenophorin are still emerging, this integrated approach holds immense promise for future research into its biosynthesis, ecological role, and potential applications. nih.gov

Pyrenophorin in Agricultural Research and Crop Protection Innovations

The potent biological activities of pyrenophorin have garnered significant interest in the agricultural sector, particularly in the search for new, environmentally friendlier crop protection solutions. Its phytotoxic properties make it a candidate for development as a natural herbicide, while its role in plant-microbe interactions is relevant to the study of allelopathy.

Development of Natural Product-Based Herbicides

Pyrenophorin is recognized as a phytotoxin with the potential for development as a natural product-based herbicide. researchgate.net Natural compounds like pyrenophorin are attractive alternatives to synthetic herbicides due to their often unique modes of action and potentially more favorable environmental degradation profiles. cnr.it Research has demonstrated that pyrenophorin and its derivatives, such as pyrenophorol (B1679937) and dihydropyrenophorin, exhibit significant herbicidal activity against problematic weeds. researchgate.netglpbio.com

Specifically, pyrenophorin has shown efficacy against wild oats (Avena sterilis), a common and troublesome weed in cereal crops. researchgate.net Its mode of action, which includes inducing oxidative stress and inhibiting root growth, differs from many commercial herbicides, which is a valuable trait in combating the growing issue of herbicide-resistant weeds. cnr.itresearchgate.net Dihydropyrenophorin has also demonstrated herbicidal effects against Johnson grass (Sorghum halepense). researchgate.net However, the non-selective nature of pyrenophorin, which also shows phytotoxicity to various crop plants like oats, barley, and wheat, presents a challenge for its direct use in these cropping systems. researchgate.netmdpi.com Future research may focus on developing selective formulations or identifying derivatives with a more targeted spectrum of activity.

CompoundTarget Weed SpeciesObserved EffectReference
PyrenophorinAvena sterilis (Wild Oat)Phytotoxicity, leaf necrosis researchgate.net
PyrenophorolAvena sterilis (Wild Oat)Phytotoxicity, leaf necrosis researchgate.net
DihydropyrenophorinSorghum halepense (Johnson Grass)Herbicidal activity researchgate.net

Allelopathy Research and Weed Suppression Strategies

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Pyrenophorin is considered an allelochemical, playing a role in the competitive success of the fungi that produce it. researchgate.net The study of such compounds is crucial for developing novel weed suppression strategies that leverage natural ecological interactions.

The release of phytotoxins like pyrenophorin by plant-pathogenic fungi such as Drechslera avenae (the anamorph of Pyrenophora avenae) into the soil environment can suppress the growth of competing plants. researchgate.net This allelopathic effect can contribute to the dominance of the fungal host or the fungus itself in a particular niche. Understanding the allelopathic potential of pyrenophorin can inform the development of weed management strategies such as the use of cover crops that may produce similar inhibitory compounds or the application of fungal-based bioherbicides. researchgate.netresearchgate.net While direct application of pyrenophorin for weed suppression is an area of interest, harnessing the allelopathic interactions of the producing microorganisms offers a broader ecological approach to weed management. researchgate.net

Genetic Engineering of Host Plants for Resistance

The development of plants resistant to phytotoxins like pyrenophorin is a significant goal in agricultural biotechnology. Genetic engineering offers precise and powerful tools to enhance plant resilience against pathogens that produce such compounds. nih.gov Strategies often focus on either neutralizing the toxin or modifying the host plant's susceptibility to it.

Several genetic strategies have been proposed and tested to engineer plant resistance to diseases caused by pathogens. nih.gov These approaches include the introduction of genes that produce antibacterial or antifungal proteins, the enhancement of the plant's natural defense mechanisms, and the modification of host genes that pathogens typically exploit. nih.govnih.gov The latter, known as susceptibility genes, are host genes that a pathogen hijacks to facilitate infection. nih.gov Using genome-editing technologies like CRISPR, researchers can create targeted mutations, sometimes as small as a single nucleotide change, in these susceptibility genes to confer disease resistance. trellis.net This method can produce a resistant plant that is indistinguishable from one that might have developed through natural spontaneous mutation. trellis.net

Another powerful technique is RNA interference (RNAi), which plays a major role in antiviral defense in plants and can be harnessed against other pathogens. nih.gov By introducing a gene that produces a double-stranded RNA (dsRNA) molecule corresponding to a key pathogen or susceptibility gene, the plant's own cellular machinery can be triggered to silence that gene, thereby inhibiting the pathogen. nih.gov

In the context of pyrenophorin, which is produced by fungal pathogens such as Drechslera avenae (also known as Pyrenophora avenae), these genetic engineering principles are directly applicable. researchgate.net Research has identified that pyrenophorin inhibits radicle growth in both host and non-host plants, establishing its role as a phytotoxin. nih.gov The primary host, wild oat (Avena sterilis), is a target for control, and understanding the toxin's mechanism provides a basis for engineering resistance. researchgate.netcabidigitallibrary.org Genetic engineering could be used to modify the plant pathways that pyrenophorin targets, rendering the plant insensitive to its effects. While specific examples of commercially available plants engineered for pyrenophorin resistance are not prominent in the literature, the foundational research and available genetic tools provide a clear path forward for developing resistant cultivars of susceptible crops.

Table 1: Genetic Engineering Strategies for Plant Disease Resistance

Strategy Description Potential Application for Pyrenophorin Resistance
Susceptibility Gene Knockout Using tools like CRISPR to disable host plant genes that the pathogen or its toxins exploit to cause disease. nih.govtrellis.net Identify and mutate the plant protein(s) that pyrenophorin binds to or interacts with to cause cell death or growth inhibition.
RNA Interference (RNAi) Introducing genetic constructs that produce dsRNA to silence specific pathogen or host susceptibility genes. nih.gov Silence the expression of a host receptor or a key component in the signaling pathway that mediates pyrenophorin's toxic effects.
Toxin Detoxification Introducing a gene from another organism (e.g., a microbe) that encodes an enzyme capable of degrading or inactivating the phytotoxin. Isolate and transfer a gene for an enzyme that can metabolize pyrenophorin into a non-toxic form into the host plant genome.

| Enhanced Natural Defenses | Overexpressing native plant defense genes to bolster the plant's innate immune response to the pathogen. nih.gov | Amplify the expression of genes involved in the plant's general defense pathways that could mitigate the damage caused by the pathogen or its toxins. |

Research on Pyrenophorin as a Probe for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems, allowing researchers to investigate the function of proteins and the intricacies of cellular pathways. nih.govthermofisher.kr By observing the effects of a specific compound, scientists can gain mechanistic insights into complex processes. nih.gov Pyrenophorin, due to its distinct phytotoxic activities, serves as a valuable probe for dissecting biological pathways in plants.

Research into the mode of action of pyrenophorin involves applying the compound to plant tissues and observing the subsequent morphological and physiological changes. cabidigitallibrary.org Studies have noted that pyrenophorin treatment can affect chloroplast ultrastructure, alter the activity of proteolytic enzymes, and change the content of proteins and photosynthetic pigments. cabidigitallibrary.org By detailing these downstream effects, researchers can trace back the cellular events to identify the toxin's primary target and the signaling cascades it triggers. This makes pyrenophorin a useful tool for exploring pathways related to plant cell death, photosynthesis, and stress responses.

The utility of this class of compounds as biological probes is further exemplified by research on the related metabolite, pyrenophoric acid B. nih.gov Studies using mutant lines of Arabidopsis thaliana demonstrated that pyrenophoric acid B activates the abscisic acid (ABA) signaling pathway to inhibit seed germination. nih.gov This finding suggests that the pathogen may manipulate the plant's own hormone biosynthesis as a strategy to reduce seed viability. nih.gov Such discoveries, enabled by using the natural compound as a probe, illuminate the complex chemical interactions between pathogens and their hosts.

The process of using pyrenophorin as a probe can be summarized as follows:

Treatment : Application of purified pyrenophorin to plant cells, tissues, or whole organisms. fupress.net

Phenotypic Analysis : Observation of macroscopic effects, such as growth inhibition, necrosis, or chlorosis. nih.gov

Microscopic and Molecular Analysis : Investigation of subcellular changes (e.g., in chloroplasts) and measurement of molecular responses like enzyme activity or gene expression. cabidigitallibrary.org

Pathway Elucidation : Connecting the observed effects to specific cellular mechanisms and signaling pathways, thereby "probing" their function. nih.gov

This approach allows scientists to use pyrenophorin not just as a subject of study, but as an instrument to uncover fundamental aspects of plant biology.

Emerging Research Areas in Pyrenophorin Chemistry and Biology

The study of pyrenophorin and related macrolides is a dynamic field, with new research directions continually emerging at the intersection of chemistry and biology. rpi.edu These efforts aim to further understand the compound's natural roles and exploit its properties for new applications.

In Chemistry: A significant area of research is the synthesis of novel pyrenophorin derivatives and analogues. nih.govekb.eg While the total synthesis of pyrenophorin itself has been accomplished, chemists are now focused on creating structural variations to probe and modify its biological activity. researchgate.net By systematically altering parts of the molecule, researchers can investigate structure-activity relationships (SAR), which are crucial for understanding how the compound functions at a molecular level. ekb.eg This research could lead to the development of derivatives with enhanced potency, greater selectivity, or entirely new biological functions. The significant difference in the toxicological profiles between pyrenophorin and the closely related pyrenophorol underscores the potential of this approach. researchgate.net

In Biology: The diverse bioactivities of pyrenophorin and its relatives present numerous avenues for future biological investigation. researchgate.net Beyond its well-known phytotoxicity, pyrenophorin has demonstrated antifungal, antibacterial, and antialgal properties. nih.gov A particularly promising emerging area is the exploration of its cytotoxic effects against cancer cells. researchgate.net Initial studies have shown that pyrenophorin exhibits strong cytotoxicity against several human cancer cell lines, suggesting potential for development as a therapeutic lead compound. researchgate.net

Another key frontier is the investigation of pyrenophorin's biosynthesis. dntb.gov.ua Understanding the genetic basis and the enzymatic pathway that the producing fungus uses to create the molecule is a major goal. nih.gov Identifying the biosynthetic gene cluster could enable several advances, including:

Heterologous Expression : Transferring the genes into a different, faster-growing host organism for more efficient production of pyrenophorin.

Biosynthetic Engineering : Modifying the biosynthetic genes to produce novel, "unnatural" derivatives of pyrenophorin that are difficult to create through chemical synthesis.

Ecological Insights : Understanding how and why the fungus produces the toxin in its natural environment.

The convergence of these chemical and biological research streams exemplifies the modern field of chemical biology, where complex natural products like pyrenophorin are used as tools to understand biological systems and as templates for developing new functional molecules. ku.dk

Table 2: Future Research Directions for Pyrenophorin

Research Area Focus Potential Outcomes
Synthetic Chemistry Development of efficient, stereoselective synthetic routes and creation of novel derivatives. researchgate.net Improved access to pyrenophorin for research; discovery of new compounds with enhanced or novel bioactivities.
Medicinal Chemistry Exploration of structure-activity relationships, particularly regarding cytotoxicity against cancer cells. ekb.egresearchgate.net Identification of pyrenophorin-based lead compounds for drug discovery.
Biosynthesis Identification and characterization of the pyrenophorin biosynthetic gene cluster. nih.gov Enhanced production of pyrenophorin; creation of new derivatives through genetic engineering.
Chemical Biology Use of pyrenophorin and its derivatives as chemical probes to investigate new biological pathways in plants, microbes, and human cells. nih.gov Deeper understanding of cellular processes; identification of new potential drug targets.

| Ecology | Investigating the role of pyrenophorin in fungal pathogenesis and inter-organismal competition. | Better understanding of plant-pathogen interactions and the ecological functions of secondary metabolites. |

Q & A

Q. What are the common synthetic routes for Pyrenophorin, and how do they address stereochemical control?

Pyrenophorin, a 16-membered macrodiolide, is typically synthesized via regioselective ring-opening and cyclodimerization strategies. For example, enantioselective routes involve Mitsunobu cyclodimerization or enzymatic kinetic resolution of intermediates like compound 8 ( ). Key steps include protection of propargyl alcohols, 1,2-addition reactions (e.g., γ-valerolactone with n-BuLi), and stereocontrolled reduction of alkynes to E-configured alkenes. Basic protocols emphasize NMR and X-ray crystallography for verifying stereochemistry .

Q. Which spectroscopic methods are most reliable for characterizing Pyrenophorin’s structure?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming macrolide ring conformation and substituent positions. For example, coupling constants (JH-HJ_{\text{H-H}}) distinguish cis/trans diastereomers.
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in the synthesis of (R,R)-(-)-Pyrenophorin from (S)-propylene oxide ().
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
TechniqueKey Data PointsReference
1H^{1}\text{H} NMRδ 5.2–5.4 ppm (olefinic protons)
X-rayCrystallographic R-factor < 0.05

Q. How can researchers design initial bioactivity assays for Pyrenophorin?

Use the PICO framework (Population: fungal pathogens; Intervention: Pyrenophorin; Comparison: standard antifungals; Outcome: MIC values) to structure experiments. In vitro assays against Pyrenophora avenae or Candida species are common. Include controls for solvent effects (e.g., DMSO) and replicate experiments to assess variability .

Advanced Research Questions

Q. What methodological challenges arise in enantioselective synthesis of Pyrenophorin, and how can they be mitigated?

Challenges include:

  • Stereochemical drift during macrolactonization. Solution: Use low-temperature Mitsunobu conditions or enzyme-mediated resolutions (e.g., lipases for kinetic separation of racemic intermediates) .
  • Low yields in macrocyclization . Optimization via high-dilution techniques or templated synthesis (e.g., titanium-mediated transesterification) improves efficiency ().

Q. How should researchers address contradictions in reported biological activity data for Pyrenophorin?

Conflicting bioactivity results may stem from:

  • Variability in sample purity (e.g., residual catalysts in synthetic batches).
  • Differences in assay conditions (e.g., pH, incubation time). Mitigation strategies:
  • Reproducibility checks : Replicate assays across independent labs.
  • Meta-analysis : Systematically compare datasets using tools like PRISMA to identify confounding variables .

Q. What advanced computational methods support Pyrenophorin’s structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding affinity to fungal CYP51 enzymes.
  • DFT calculations : Analyze conformational stability of the macrolide ring.
  • MD simulations : Assess membrane permeability (critical for antifungal activity). Ensure alignment between computational predictions and experimental IC50_{50} values .

Q. How can researchers optimize reaction conditions for Pyrenophorin derivatives?

Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and solvent polarity. For example:

VariableRange TestedOptimal Condition
Temperature-20°C to 25°C0°C
Catalyst (mol%)5–20%15%
SolventTHF vs. DCMTHF

Data from microwave-assisted reactions ( ) suggest accelerated kinetics without compromising stereoselectivity .

Methodological Frameworks for Rigorous Research

Q. Which frameworks (e.g., FINER, PICO) are suitable for formulating Pyrenophorin-related research questions?

  • FINER Criteria : Ensure questions are Feasible (e.g., access to chiral precursors), Interesting (novel SAR insights), Novel (unexplored derivatives), Ethical (proper waste disposal), and Relevant (antifungal resistance crisis) .
  • PICOT : Define Population (target pathogens), Intervention (Pyrenophorin analogs), Comparison (existing macrolides), Outcome (reduced MIC), and Timeframe (6-month assay period) .

Q. What strategies ensure data integrity in Pyrenophorin research?

  • Pre-registration : Document synthetic protocols and assay designs in repositories like Zenodo.
  • Open data : Share raw NMR spectra and crystallographic files (CIF format) for peer validation.
  • Plagiarism checks : Use software to avoid duplication in publications () .

Data Interpretation and Reporting

Q. How should researchers present contradictory spectroscopic data in publications?

  • Transparency : Disclose all anomalous peaks (e.g., minor diastereomers in NMR).
  • Supplementary materials : Include full spectral datasets and chromatograms.
  • Peer review : Solicit feedback from stereochemistry experts pre-submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.